Cas no 928650-23-1 (2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine)

2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chloro substituent at the 2-position and a cyclopropylmethylamino group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive chloro group allows for further functionalization via nucleophilic substitution, while the cyclopropylmethyl moiety may contribute to enhanced metabolic stability in bioactive molecules. The pyrimidine core offers a rigid scaffold, facilitating interactions with biological targets. This compound is valued for its potential in medicinal chemistry research, where it can be utilized to explore structure-activity relationships in drug discovery programs.
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine structure
928650-23-1 structure
Product Name:2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
CAS No:928650-23-1
MF:C8H10ClN3
MW:183.638100147247
MDL:MFCD09750104
CID:2122088
PubChem ID:22308372
Update Time:2025-06-13

2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
    • KPUULAQIYDLBOP-UHFFFAOYSA-N
    • 2-Chloro-4-(cyclopropylmethyl-amino)-pyrimidine
    • 4-Pyrimidinamine, 2-chloro-N-(cyclopropylmethyl)-
    • 928650-23-1
    • CS-0080238
    • W15379
    • DB-330245
    • AS-67405
    • MFCD09750104
    • SCHEMBL2588748
    • AKOS011629220
    • SY274080
    • F8882-9506
    • 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
    • MDL: MFCD09750104
    • Inchi: 1S/C8H10ClN3/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12)
    • InChI Key: KPUULAQIYDLBOP-UHFFFAOYSA-N
    • SMILES: ClC1=NC=CC(=N1)NCC1CC1

Computed Properties

  • Exact Mass: 183.0563250g/mol
  • Monoisotopic Mass: 183.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8
  • XLogP3: 2.2

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2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:928650-23-1)2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
Order Number:A1230763
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:39
Price ($):309
Email:sales@amadischem.com

Additional information on 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine

Professional Introduction to 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS No. 928650-23-1)

2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 928650-23-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this pyrimidine derivative incorporates a chloro substituent and a cyclopropylmethyl group, which contribute to its distinctive chemical behavior and reactivity.

The compound's primary significance lies in its utility as a building block for synthesizing more complex pharmaceutical agents. Pyrimidine derivatives are widely recognized for their role in various biological processes, making them invaluable in the design of therapeutic molecules. Specifically, the 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine structure offers a versatile platform for further chemical modifications, enabling the development of novel drugs targeting specific diseases.

In recent years, there has been growing interest in exploring the pharmacological properties of pyrimidine-based compounds. The chloro group in the molecule enhances its reactivity, facilitating nucleophilic substitution reactions that are crucial for drug synthesis. Additionally, the cyclopropylmethyl moiety contributes to steric hindrance, which can influence the compound's binding affinity to biological targets. These features make it an attractive candidate for medicinal chemists seeking to develop new therapeutic agents.

Current research in this area has highlighted the potential of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine in addressing various therapeutic challenges. For instance, studies have demonstrated its efficacy in inhibiting certain enzymes and receptors involved in inflammatory and infectious diseases. The compound's ability to modulate these biological pathways suggests its promise as a lead compound for further drug development.

The synthesis of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been particularly effective in constructing the desired molecular framework.

The pharmacokinetic profile of this compound is another critical aspect of its evaluation. Studies have shown that it exhibits favorable solubility and stability properties, which are essential for formulation development. Furthermore, preliminary toxicity studies indicate that it is well-tolerated at relevant concentrations, suggesting its potential for safe clinical use.

One of the most exciting developments in recent research is the application of computational methods to predict and optimize the properties of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine. Molecular modeling techniques have been instrumental in understanding its interactions with biological targets at a molecular level. This approach has not only accelerated the drug discovery process but also provided insights into structure-activity relationships that can guide future modifications.

The future prospects of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced efficacy and reduced side effects. As our understanding of biological mechanisms continues to evolve, this compound is likely to play a pivotal role in next-generation drug therapies.

In conclusion, 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS No. 928650-23-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable asset in drug development efforts. With continued research and innovation, this compound is poised to contribute substantially to the treatment of various diseases, improving patient outcomes worldwide.

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Amadis Chemical Company Limited
(CAS:928650-23-1)2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
A1230763
Purity:99%
Quantity:1g
Price ($):309
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